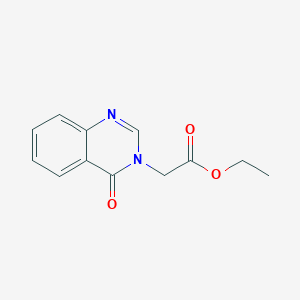

ethyl (4-oxo-3(4H)-quinazolinyl)acetate

Description

Significance of the Quinazoline (B50416) Scaffold as a Privileged Structure in Drug Discovery

The term "privileged structure" was first introduced in 1988 to describe molecular frameworks that can bind to multiple, unrelated biological targets. The quinazoline nucleus, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a prime example of such a scaffold. sigmaaldrich.com Its versatility allows it to serve as a template for the design of ligands for a wide range of receptors and enzymes. This has led to the development of numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. sigmaaldrich.com

The drug-like properties of quinazoline derivatives, such as their stability and amenability to structural modification, further enhance their appeal in medicinal chemistry. sigmaaldrich.com By altering the substituents on the quinazoline core, chemists can fine-tune the pharmacological properties of the resulting molecules, optimizing their efficacy and selectivity for a specific biological target.

Overview of Ethyl (4-oxo-3(4H)-quinazolinyl)acetate within Quinazolinone Ester Derivatives

This compound belongs to the quinazolinone class of compounds, which are oxidized derivatives of quinazoline. Specifically, it is a quinazolinone ester derivative, characterized by the presence of an ethyl acetate (B1210297) group attached to the nitrogen at position 3 of the quinazolinone ring. This ester functionality provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.com While detailed research specifically on this compound is limited in publicly available literature, its structural analogs have been subjects of various studies.

Historical Context and Evolution of Quinazolinone Research

The history of quinazoline chemistry dates back to the late 19th century. The name "quinazoline" was proposed in 1887, and the first synthesis of a quinazolinone derivative was reported in 1869. Early research laid the groundwork for understanding the fundamental chemistry of this heterocyclic system.

A significant milestone in the evolution of quinazolinone research was the isolation of the quinazolinone alkaloid febrifugine (B1672321) from the Chinese medicinal plant Dichroa febrifuga. sigmaaldrich.com The discovery of its antimalarial properties sparked considerable interest in the therapeutic potential of quinazoline derivatives. Over the decades, research has expanded dramatically, driven by the identification of a wide range of biological activities associated with this scaffold. Modern synthetic techniques, including microwave-assisted synthesis, have further accelerated the exploration of the chemical space around the quinazolinone core, leading to the discovery of novel compounds with promising pharmacological profiles.

Detailed Research Findings on Quinazolinone Ester Derivatives

While specific research on this compound is not extensively documented, studies on closely related quinazolinone ester derivatives provide valuable insights into their synthesis and potential biological activities.

Synthesis of Related Quinazolinone Ester Derivatives

The synthesis of quinazolinone esters typically involves the alkylation of a quinazolinone precursor with an appropriate haloacetate ester. For instance, a common method for preparing compounds analogous to this compound is the reaction of a 4(3H)-quinazolinone with ethyl chloroacetate (B1199739) in the presence of a base.

One documented synthesis of a structural isomer, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate, involves the reaction of 2-methylquinazolin-4(3H)-one with ethyl 2-chloroacetate using sodium hydride as a base at room temperature. Another related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, was synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate. sigmaaldrich.com These methods highlight the general strategies employed for introducing an ethyl acetate moiety onto the quinazolinone scaffold.

Table 1: Synthesis of Representative Quinazolinone Ester Derivatives

| Starting Material | Reagent | Product | Reference |

| 2-Methylquinazolin-4(3H)-one | Ethyl 2-chloroacetate, NaH | Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate | |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate, K2CO3 | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | sigmaaldrich.com |

Note: Specific synthesis data for this compound is not available in the reviewed literature. The table presents data for analogous compounds.

Biological Activities of Related Quinazolinone Derivatives

The biological activities of quinazolinone derivatives are diverse and depend heavily on the nature and position of the substituents on the heterocyclic ring. While no specific biological data for this compound has been found in the reviewed literature, numerous studies have demonstrated the potential of other quinazolinone derivatives in various therapeutic areas.

For example, various 2,3-disubstituted 4(3H)-quinazolinones have been reported to possess antioxidant, anticancer, and antimicrobial activities. sigmaaldrich.com Some quinazolinone derivatives have been investigated for their ability to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications. Furthermore, certain quinazoline-based compounds have been developed as potent anticancer agents, with some receiving FDA approval.

Table 2: Reported Biological Activities of Various Quinazolinone Derivatives

| Compound Class | Biological Activity | Reference |

| 2,3-Disubstituted-4-quinazolinones | Antioxidant, Anticancer, Antimicrobial | sigmaaldrich.com |

| Quinazolinone Acetic Acid Derivatives | Aldose Reductase Inhibition | |

| Various Quinazoline Derivatives | Anticancer |

Note: This table provides a general overview of the biological activities of the quinazolinone class of compounds. Data specific to this compound is not available in the reviewed literature.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-oxoquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-11(15)7-14-8-13-10-6-4-3-5-9(10)12(14)16/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURYEGCWXIGBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Ethyl (4-oxo-3(4H)-quinazolinyl)acetate and Related Quinazolinone Acetates

The construction of the this compound framework can be achieved through various synthetic strategies, ranging from classical multi-step procedures to more contemporary and efficient protocols.

Conventional Synthetic Approaches

The traditional synthesis of N-3 substituted quinazolinones, including this compound, often commences with readily available precursors like anthranilic acid. A widely employed method involves the initial acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an appropriate amine to yield the desired quinazolinone.

One common pathway begins with the reaction of anthranilic acid with acetic anhydride (B1165640), leading to the formation of 2-methyl-4H-benzo researchgate.netnih.govoxazin-4-one. researchgate.nettandfonline.comijprajournal.com This benzoxazinone can then be treated with an amine to furnish the corresponding 2-methyl-3-substituted-quinazolin-4(3H)-one. tandfonline.com To introduce the acetate (B1210297) functionality at the N-3 position, a subsequent alkylation step is necessary. For instance, 2-methylquinazolin-4(3H)-one can be reacted with ethyl chloroacetate (B1199739) in the presence of a base like sodium hydride to yield ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate. researchgate.net

Another established route involves the direct alkylation of a pre-formed quinazolinone ring. For example, 2-mercapto-3-phenylquinazolin-4(3H)-one can be reacted with ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate in a solvent like dry dimethylformamide (DMF) to produce ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.goviucr.org

The reaction conditions for these conventional methods are often demanding, requiring refluxing for several hours. nih.goviucr.org

Table 1: Examples of Conventional Synthesis of Quinazolinone Acetates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Methylquinazolin-4(3H)-one | NaH, Ethyl 2-chloroacetate | Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate | researchgate.net |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Anhydrous K2CO3, Ethyl chloroacetate, Dry DMF | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | nih.goviucr.org |

Modernized Synthesis Protocols (e.g., Microwave-Assisted Synthesis, Phase-Transfer Catalysis)

To overcome the limitations of conventional heating, modern synthetic techniques have been applied to the synthesis of quinazolinone derivatives, offering advantages such as reduced reaction times, improved yields, and milder reaction conditions. scholarsresearchlibrary.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the construction of quinazolinone scaffolds. scholarsresearchlibrary.comfarmaceut.orgfrontiersin.org The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, can be significantly accelerated under microwave conditions. frontiersin.org For instance, the synthesis of 2,3-disubstituted quinazolin-4-one derivatives has been efficiently achieved through microwave-assisted methods. nih.govscholarsresearchlibrary.com This technique has been shown to be a green, rapid, and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines. sci-hub.cat

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis facilitates reactions between reactants located in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). This methodology has been successfully employed in the synthesis of quinazoline derivatives. researchgate.netnih.govacs.orgresearchgate.net For example, the N-alkylation of quinazolinones can be carried out under phase-transfer conditions using catalysts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net A combination of microwave irradiation and phase-transfer catalysis, using tetrabutylammonium benzoate (B1203000) (TBAB) as a catalyst, has been utilized for the N-alkylation of 2-propyl-4(3H)-quinazolin-4-one with reagents such as ethyl chloroacetate. researchgate.netnih.gov This combined approach offers a simple, efficient, and environmentally friendly technique for the synthesis of these compounds. researchgate.netnih.gov

Table 2: Modern Synthetic Approaches to Quinazolinone Derivatives

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. | Synthesis of 2,3-disubstituted quinazolin-4-ones. | scholarsresearchlibrary.com |

| Phase-Transfer Catalysis | Facilitates reactions between immiscible reactants, milder conditions. | N-alkylation of quinazolinones. | researchgate.net |

| Microwave-Assisted PTC | Synergistic effect of both techniques, efficient and eco-friendly. | N-alkylation of 2-propyl-4(3H)-quinazolin-4-one with ethyl chloroacetate. | researchgate.netnih.gov |

Functional Group Interconversions and Derivatization Strategies of the Ethyl Acetate Moiety

The ethyl acetate moiety at the N-3 position of the quinazolinone ring is a key site for chemical manipulation, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.

A common and important transformation of the ethyl ester is its conversion to the corresponding acetohydrazide. This is typically achieved by reacting the this compound derivative with hydrazine (B178648) hydrate. farmaceut.orgnih.gov The resulting 2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide is a valuable intermediate for further derivatization.

For example, this acetohydrazide can be used to construct various five-membered heterocyclic rings. Treatment of the acetohydrazide with acetic anhydride can lead to the formation of a 3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-propylquinazolin-4(3H)-one. farmaceut.org This highlights the utility of the ethyl acetate group as a precursor for more complex heterocyclic systems.

Other functional group interconversions involving the ester include hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, respectively. The activated methylene (B1212753) group adjacent to the carbonyl of the acetate moiety can also potentially participate in condensation reactions.

Regioselective Modifications of the Quinazolinone Nucleus for Analog Generation

The quinazolinone nucleus itself offers several positions for modification, allowing for the generation of a vast library of analogs. The regioselectivity of these modifications is crucial for structure-activity relationship studies.

The C2 and C4 positions of the quinazoline ring are particularly important sites for substitution. The reactivity of these positions can be tuned by the appropriate choice of starting materials and reaction conditions. For instance, in 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the C2 position. beilstein-journals.orgmdpi.com This allows for the selective introduction of substituents at the C4 position.

Selective modification at the C2 position can be more challenging and may require specific strategies, such as using starting materials where the C4 position is already blocked. beilstein-journals.orgnih.gov Recent advancements have focused on developing methodologies for the regioselective C2 functionalization of quinazolines. beilstein-journals.orgnih.govrsc.org These methods include transition-metal-catalyzed cross-coupling reactions and direct C-H activation. rsc.orgnih.gov

Furthermore, modifications can also be introduced on the benzene (B151609) ring portion of the quinazolinone nucleus, although this is less commonly explored in the context of generating analogs from a pre-formed quinazolinone scaffold. The synthesis of quinazolinones from appropriately substituted anthranilic acids is the more common approach to introduce diversity on the benzo part of the heterocycle.

Molecular Structure, Conformational Analysis, and Spectroscopic Characterization

Detailed Structural Elucidation Techniques

A suite of spectroscopic techniques is employed to determine the molecular structure of ethyl (4-oxo-3(4H)-quinazolinyl)acetate, with each method offering unique insights into the compound's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring system and the aliphatic protons of the ethyl acetate (B1210297) group. The aromatic region would typically display a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the fused pyrimidine (B1678525) ring and the carbonyl group. The ethyl acetate moiety would give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-OCH₂-), a result of spin-spin coupling. The methylene protons of the acetate group directly attached to the nitrogen (N-CH₂-) would likely appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the quinazolinone ring and the ester group are expected to resonate at the downfield region of the spectrum. The aromatic carbons would appear in the intermediate region, while the aliphatic carbons of the ethyl acetate group would be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.3 (multiplets) | 120 - 150 |

| N-CH₂-CO | ~4.8 (singlet) | ~45 |

| O-CH₂-CH₃ | ~4.2 (quartet) | ~62 |

| O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| C=O (ester) | - | ~168 |

| C=O (amide) | - | ~161 |

| Quaternary Aromatic C | - | 120 - 150 |

| C=N | - | ~148 |

Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of a related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, shows characteristic absorption bands that can be used as a reference. nih.gov

Key expected vibrational frequencies for this compound include:

C-H stretching (aromatic): Around 3050-3100 cm⁻¹

C-H stretching (aliphatic): Around 2900-3000 cm⁻¹

C=O stretching (ester): A strong absorption band around 1730-1750 cm⁻¹ nih.gov

C=O stretching (amide/ketone in quinazolinone): A strong absorption band around 1680-1700 cm⁻¹ nih.gov

C=N and C=C stretching (aromatic): In the range of 1470-1610 cm⁻¹ nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2900 - 3000 | Medium |

| Ester C=O | Stretching | 1730 - 1750 | Strong |

| Amide C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C/C=N | Stretching | 1470 - 1610 | Medium-Strong |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 232.24. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of a carbonyl group. Cleavage of the N-CH₂ bond could also be a significant fragmentation pathway.

Crystallographic Analysis and Solid-State Conformation

While a specific crystal structure for this compound is not available in the searched literature, analysis of a closely related compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, provides valuable insights into the likely solid-state conformation and intermolecular interactions. nih.gov

In the solid state, molecules of quinazolinone derivatives are often held together by a network of intermolecular interactions. For the related structure, C—H⋯O hydrogen bonds are observed, linking the molecules into infinite columns. nih.gov It is highly probable that this compound would also exhibit similar C—H⋯O interactions involving the carbonyl oxygen atoms and the aromatic and aliphatic C-H groups. Pi-stacking interactions between the aromatic quinazolinone rings of adjacent molecules may also play a role in the crystal packing, although this is not explicitly mentioned for the reference compound.

The conformation of the ethyl acetate substituent relative to the quinazolinone ring is a key structural feature. In the crystal structure of the related compound, the quinazoline (B50416) ring system is nearly planar. nih.gov The dihedral angle between the plane of the quinazoline ring and the plane of the acetate group is a critical parameter. In the reference structure, this angle is 75.21 (5)°. nih.gov This suggests a non-coplanar arrangement, which is likely adopted to minimize steric hindrance. A similar twisted conformation would be expected for this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For quinazolinone derivatives, the HOMO is typically distributed over the fused benzene (B151609) ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often localized on the pyrimidinone ring, particularly the carbonyl group, which acts as an electron-accepting site for nucleophilic attack. This distribution governs how the molecule interacts with other chemical species.

Table 1: Representative Frontier Orbital Energies for a Quinazolinone Core Structure Calculated using DFT/B3LYP method. Values are illustrative for the general scaffold.

| Molecular Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -6.58 | Electron Donating Capacity |

| LUMO | -1.75 | Electron Accepting Capacity |

| Energy Gap (ΔE) | 4.83 | Chemical Reactivity/Stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface.

In a typical MEP map of a quinazolinone derivative, the most negative regions (indicated in red or yellow) are concentrated around the carbonyl oxygen atoms of the quinazolinone ring and the acetate (B1210297) group. nih.govresearchgate.net These areas are electron-rich and represent the most likely sites for electrophilic attack. Conversely, the positive regions (indicated in blue), associated with hydrogen atoms and parts of the aromatic ring, are electron-deficient and susceptible to nucleophilic attack. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. researchgate.net It is essential for understanding the molecular basis of a drug's activity and for screening potential drug candidates. researchgate.netresearchgate.net

Table 2: Representative Binding Affinities of Quinazolinone Analogs Against Various Targets

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Primary Interactions |

|---|---|---|---|

| C2-substituted Quinazolinone | NF-κB | -7.5 to -9.0 | Hydrogen bonding, π-π stacking nih.gov |

| Quinazolin-4(3H)-one Ester | HER2 Kinase | -8.5 to -9.5 | Hydrogen bonding, van der Waals, π-cation nih.gov |

| Thiazolyl-quinazolinone | Glucokinase (1V4S) | -6.44 (Glide Score) | Hydrogen bonding researchgate.net |

Docking simulations are crucial for identifying the specific amino acid residues that form key interactions with the ligand. For quinazolinone derivatives, different targets present unique binding pockets.

NF-κB: In the case of NF-κB, smaller quinazolinone derivatives have been shown to bind at a site involving hydrogen bonding with residues such as Ser240, Lys241, Asn247, and Asp271. nih.gov Larger, substituted quinazolinones may bind to a different site, also forming hydrogen bonds with residues like Asp239 and Lys241. nih.gov

Protein Kinases (e.g., EGFR, HER2): When targeting protein kinases, quinazolinone compounds often act as ATP-competitive inhibitors. nih.gov Key interactions frequently involve the formation of hydrogen bonds with hinge region residues. Docking studies have identified critical interactions with amino acids like Lys745, Arg841, Asn842, and the catalytically important Asp855 from the DFG motif. nih.gov Additionally, hydrophobic and van der Waals interactions with residues such as Leu788, Ala743, and Met793 contribute to stabilizing the ligand-receptor complex. nih.gov

Table 3: Key Amino Acid Residues Interacting with the Quinazolinone Scaffold

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| NF-κB | Asp239, Lys241 | Hydrogen Bonding | nih.gov |

| Ser240, Asn247, Asp271 | Hydrogen Bonding | nih.gov | |

| Protein Kinases (HER2/EGFR) | Lys745, Arg841, Asn842, Asp855 | Hydrogen Bonding | nih.gov |

| Lys745 | π-Cation | nih.gov | |

| Leu788, Ala743, Met793, Val726 | π-Alkyl / Hydrophobic | nih.gov |

In Silico ADMET Predictions (Excluding Toxicity Profiles)

Computational, or in silico, methods are integral to modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic profile. For the quinazolinone class of compounds, these predictive models are routinely employed to evaluate properties related to absorption, distribution, metabolism, and excretion (ADMET). While specific, detailed research findings on the comprehensive in silico prediction of physicochemical properties for ethyl (4-oxo-3(4H)-quinazolinyl)acetate are not extensively documented in available literature, its profile can be analyzed based on established computational methodologies applied to the quinazolinone scaffold.

The evaluation of physicochemical properties is a foundational step in assessing the "drug-likeness" of a potential therapeutic agent. These parameters influence a molecule's behavior in a biological system, affecting its ability to reach its target and exert a pharmacological effect. Key properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to forecast the potential for oral bioavailability.

A Quantitative Structure-Property Relationship (QSPR) approach is frequently used to build mathematical models that correlate a compound's structure with its physical and chemical properties nih.gov. Online tools and software platforms such as SwissADME and ADMETlab 2.0 are commonly used to generate these predictions for novel compounds, evaluating everything from lipophilicity to water solubility d-nb.info.

The predicted physicochemical properties for this compound, based on standard computational models, are summarized in the table below.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Pharmacological Relevance |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₃ | Defines the elemental composition of the molecule. |

| Molecular Weight | 232.24 g/mol | Influences absorption and diffusion across biological membranes. Values <500 g/mol are favored for oral bioavailability (Lipinski's Rule). |

| LogP (Octanol/Water Partition Coefficient) | 1.0 - 1.5 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values <5 are preferred for good absorption (Lipinski's Rule). |

| Topological Polar Surface Area (TPSA) | 65.7 Ų | Predicts cell membrane permeability. Values <140 Ų are generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds. Affects solubility and binding to targets. Values ≤5 are favored (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 4 | The number of nitrogen or oxygen atoms. Influences solubility and target binding. Values ≤10 are preferred (Lipinski's Rule). |

| Rotatable Bonds | 4 | A measure of molecular flexibility. High flexibility (typically >10 rotatable bonds) can negatively impact bioavailability. |

Note: The values presented are derived from standard computational algorithms and are intended to be representative for this molecule. They provide a theoretical profile for initial pharmacological assessment.

Analysis of Predicted Properties:

The predicted physicochemical profile of this compound is largely favorable for a potential orally administered drug candidate.

Lipinski's Rule of Five: This rule is a widely used guideline to assess drug-likeness and predict oral bioavailability. The compound meets all criteria:

Its molecular weight (232.24 g/mol ) is well below the 500 g/mol threshold.

The predicted LogP value is significantly less than 5.

It has 0 hydrogen bond donors, which is less than the maximum of 5.

It has 4 hydrogen bond acceptors, which is below the limit of 10. Compliance with these rules suggests that the compound has a high probability of good membrane permeability and oral absorption.

Polar Surface Area (TPSA): The predicted TPSA of 65.7 Ų is well within the range associated with good cell permeability, including penetration of the blood-brain barrier.

Molecular Flexibility: With only 4 rotatable bonds, the molecule possesses a degree of conformational rigidity. This is often considered advantageous, as lower flexibility can lead to higher binding affinity and improved bioavailability.

Investigation of Biological Activity and Pharmacological Mechanisms

Modulation of Specific Enzyme Activities

The therapeutic potential of quinazolinone derivatives often stems from their ability to interact with and modulate the activity of specific enzymes, leading to a cascade of downstream cellular effects.

The quinazolin-4(3H)-one moiety is a well-established pharmacophore in the design of tyrosine kinase inhibitors, which are crucial in cancer therapy. mdpi.com Derivatives of this scaffold have demonstrated the ability to act as ATP-competitive inhibitors of various tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

For instance, a series of quinazolin-4(3H)-one derivatives, including compounds with an ethyl acetate (B1210297) group linked at the 2-position via a thioether bond, have shown potent inhibitory activity against these kinases. nih.gov Molecular docking studies have revealed that these compounds can interact with key residues in the ATP-binding site of the EGFR kinase domain, such as the DFG motif residue Asp855. nih.gov This interaction is crucial for inhibiting the kinase's activity. nih.gov Certain derivatives have exhibited superior or comparable EGFR inhibitory activity to the established drug erlotinib (B232). For example, compound 2i (as referenced in the study) showed an IC₅₀ value of 0.097 µM against EGFR, while erlotinib had an IC₅₀ of 0.056 µM. nih.gov

Another quinazolin-4(3H)-one derivative, BIQO-19, was designed to target Aurora Kinase A, a key regulator of the cell cycle. nih.gov This compound showed antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov The inhibition of Aurora Kinase A by BIQO-19 led to G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

Table 1: EGFR Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | IC₅₀ (µM) against EGFR |

| 2h | 0.102 ± 0.014 |

| 2i | 0.097 ± 0.019 |

| 3h | 0.128 ± 0.016 |

| 3i | 0.181 ± 0.011 |

| Erlotinib (Control) | 0.056 ± 0.012 |

Data sourced from a study on quinazolin-4(3H)-one based tyrosine kinase inhibitors. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and the modulation of β-amyloid (Aβ) peptide aggregation are key therapeutic strategies. Quinazoline (B50416) derivatives have emerged as promising candidates in this area.

A series of quinazolin-4(3H)-one derivatives were designed and synthesized as multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov One derivative, MR2938 (B12) , showed significant AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov Kinetic and molecular docking studies suggested that these compounds could act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com

Furthermore, the quinazoline scaffold has been utilized to design inhibitors of β-amyloid aggregation. A study on isomeric 2,4-diaminoquinazolines identified potent inhibitors of both Aβ40 and Aβ42 aggregation. nih.gov For example, the derivative 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) was found to be a highly potent Aβ40 aggregation inhibitor with an IC₅₀ of approximately 80 nM. nih.gov Its isomer, 4k , was identified as the most potent dual inhibitor for both Aβ40 and Aβ42 aggregation, with an IC₅₀ of about 1.7 μM for both. nih.gov

Inflammation is a critical process in many diseases, and enzymes like Cyclooxygenase (COX) and signaling pathways like Nuclear Factor-κB (NF-κB) are central to the inflammatory response. Derivatives of the quinazolin-4(3H)-one structure have been shown to modulate these targets.

Certain 2,3-diaryl-4(3H)-quinazolinone derivatives have been identified as COX-2 inhibitors. mdpi.com Molecular docking studies have predicted that derivatives featuring a p-benzenesulfonamide moiety at the C-2 position and a phenyl ring at the N-3 position could exhibit potent COX-2 inhibitory activity. mdpi.com One such compound, 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. mdpi.com

The NF-κB signaling pathway is a key regulator of genes involved in inflammation and immune responses. encyclopedia.pub A quinazoline derivative, EVP4593 (QNZ) , was synthesized as a potent antagonist of the NF-κB signaling pathway, blocking its activation at nanomolar concentrations (IC₅₀ of 11 nM). encyclopedia.pub Further studies on other quinazolin-4(3H)-one derivatives revealed their ability to suppress neuroinflammation by blocking the MAPK/JNK and NF-κB signaling pathways. nih.gov For instance, the compound MR2938 was able to decrease the mRNA levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. nih.gov Similarly, new alkylthiourea quinazoline derivatives have been developed that selectively inhibit NF-κB activation by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govnih.gov

Novel series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides have been evaluated for their inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.govsemanticscholar.org Many of these compounds effectively inhibited the hCA isoforms, with some showing selectivity for the tumor-associated isoforms hCA IX and hCA XII. nih.govsemanticscholar.org For example, compounds 2 and 4 from one study demonstrated potent and selective inhibition of hCA IX and hCA XII with Kᵢ values in the nanomolar range (e.g., for compound 4, Kᵢ = 8.0 nM against hCA IX and 10.8 nM against hCA XII). nih.gov Molecular docking studies have helped to elucidate the interactions between these quinazoline derivatives and the active site of the CA isoenzymes. semanticscholar.org

Table 2: Inhibitory Activity (Kᵢ, nM) of Selected Quinazolinone Derivatives against hCA Isoforms

| Compound | hCA I | hCA II | hCA IX | hCA XII |

| 2 | 386.4 | 180.5 | 40.7 | 13.0 |

| 4 | 760.3 | 184.2 | 8.0 | 10.8 |

| 5 | 125.6 | 29.3 | 5.2 | 2.8 |

| AAZ (Control) | 250 | 12.1 | 25.0 | 5.7 |

Data sourced from a study on S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives. nih.gov AAZ refers to Acetazolamide, a standard CA inhibitor.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.govacs.org Inhibition of sEH is therefore considered a promising therapeutic strategy for managing hypertension, inflammation, and cardiovascular diseases. nih.govmdpi.com

Several series of quinazoline-4(3H)-one derivatives have been designed and evaluated as potent sEH inhibitors. nih.govnih.gov In one study, a series of novel derivatives was synthesized, and many of the compounds showed inhibitory activity comparable to the reference inhibitor, AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid). nih.gov The compound 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g) was identified as a particularly potent sEH inhibitor with an IC₅₀ value of 0.5 nM, which is approximately two-fold more potent than the reference inhibitor. nih.gov These studies indicate that the quinazolinone ring is an effective scaffold for developing novel sEH inhibitors. nih.gov

Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. Glucokinase activators (GKAs) are being investigated as potential therapeutic agents for type 2 diabetes.

A library of quinazolin-4-one derivatives, specifically those clubbed with thiazole (B1198619) acetates/acetamides, has been designed and evaluated for their potential as glucokinase activators. researchgate.net These compounds were designed to lack toxicity-producing functionalities. researchgate.net In vitro enzymatic assays confirmed the GK activation potential of these synthesized compounds, and molecular docking studies suggested their binding to the allosteric site of the human glucokinase enzyme. researchgate.net The findings from this research suggest that the quinazolinone scaffold can be a significant lead for the design of safe and effective glucokinase activators. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “ethyl (4-oxo-3(4H)-quinazolinyl)acetate” as per the requested outline. The search did not yield specific research findings or data tables concerning the antiproliferative effects, impact on cellular pathways, or the antimicrobial spectrum of this exact molecule.

While the broader family of quinazolinone derivatives has been extensively studied and is known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties, specific data for "this compound" is not available in the public domain. Research in this field tends to focus on derivatives with various substitutions, which are often responsible for their specific biological effects.

Therefore, the requested article with detailed research findings and data tables on "this compound" cannot be constructed.

Central Nervous System (CNS) Activity Research

Derivatives of quinazolin-4(3H)-one are recognized for their activity within the central nervous system, most notably as anticonvulsant agents. nih.govresearchgate.net This activity is largely attributed to their interaction with the GABAergic system.

Anticonvulsant Activity Mechanisms (e.g., GABAA Receptor Interactions)

The primary proposed mechanism for the anticonvulsant effects of quinazolin-4(3H)-one derivatives is their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. nih.govsemanticscholar.org The GABAA receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. nih.gov

Structure-activity relationship (SAR) studies on quinazolinone analogues, such as the well-known compound methaqualone, have identified key structural features necessary for binding to the benzodiazepine (B76468) site of the GABAA receptor: nih.gov

The Quinazolin-4(3H)-one Moiety : This core structure acts as a hydrophobic domain.

Nitrogen Atom at Position 1 (N1) : This atom serves as an electron donor.

Carbonyl Group at Position 4 (C4=O) : This group acts as a hydrogen bond acceptor site.

The substituents at positions 2 and 3 of the quinazolinone ring are crucial for modulating the pharmacokinetic properties and the potency of the anticonvulsant activity. nih.gov For instance, in silico docking studies have shown that the N1 atom of the quinazolin-4-one ring can form a hydrogen bond with amino acid residues of the GABAA receptor, while the carbonyl group can form another hydrogen bond with a different residue, thereby stabilizing the ligand-receptor complex and enhancing the inhibitory effect of GABA. nih.gov The anticonvulsant activity of these compounds can be antagonized by flumazenil, a known benzodiazepine site antagonist, which further supports the proposed mechanism of action via the GABAA receptor. nih.gov

| Compound | Substituents | Protection (%) | Neurotoxicity |

|---|---|---|---|

| Derivative 8 | R=Cl on S-benzyl ring | 100% | None |

| Derivative 13 | R=OCH3 on S-benzyl ring | 100% | None |

| Derivative 19 | - | 100% | None |

| Ethosuximide (Reference) | - | - | - |

Antioxidant Mechanisms

The quinazolinone scaffold is also associated with significant antioxidant activity. nih.govnih.gov The mechanisms through which these compounds combat oxidative stress are multifaceted and depend on their structural characteristics. The primary proposed antioxidant mechanisms include hydrogen atom transfer (HAT), single electron transfer (SET), and the chelation of transition metal ions. nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of phenolic hydroxyl (-OH) groups on a substituent, typically a phenyl ring at position 2, greatly enhances the HAT ability of quinazolinone derivatives. nih.gov

Metal Chelation: Some quinazolinone derivatives can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. By binding to these metals, the antioxidant compounds prevent them from participating in these damaging reactions. Derivatives with two hydroxyl groups in the ortho position on a phenyl ring have shown promising metal-chelating properties. nih.gov

| Compound | Substituent at Position 2 | EC₅₀ (µM) |

|---|---|---|

| 21e | 2,3-dihydroxyphenyl | 7.5 |

| 21g | 2,5-dihydroxyphenyl | 7.4 |

| 21h | 3,4-dihydroxyphenyl | 7.2 |

| 21f | 3,5-dihydroxyphenyl | >100 |

Structure Activity Relationship Sar Studies

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic system. SAR studies have consistently shown that substitutions at positions 2, 3, 6, and 8 are particularly important for modulating the pharmacological profile of these compounds. researchgate.netijmpr.in

Influence of Substitutions on the Quinazolinone Ring System

The quinazolinone ring itself is a primary determinant of the molecule's interaction with biological targets. The ethyl (4-oxo-3(4H)-quinazolinyl)acetate scaffold serves as a foundational structure, with each component offering opportunities for modification to enhance activity.

The N-3 acetic acid ester moiety is a key feature of the title compound, often serving as a handle for further derivatization. The synthesis of the core structure frequently involves the reaction of a precursor with ethyl chloroacetate (B1199739). nih.govsapub.org The ester itself can be hydrolyzed to the corresponding carboxylic acid, which has been shown in some series to be crucial for certain biological activities, such as aldose reductase inhibition. In one study, the removal of the acetic acid moiety from a series of quinazolinone-based rhodanine-3-acetic acids led to inactive or significantly less active compounds. nih.gov

Furthermore, this ester group can be converted into a variety of other functional groups, such as amides and hydrazides, to explore new chemical space and biological interactions. For instance, hydrazinolysis of the ethyl ester to an acid hydrazide allows for the introduction of diverse substituents, leading to compounds with promising anti-inflammatory or antimicrobial activities. sapub.org A series of novel acetic acid derivatives containing the quinazolin-4(3H)-one ring were synthesized and showed potent inhibitory effects on aldose reductase. researchgate.net These modifications highlight that while the ethyl acetate (B1210297) group is a useful synthetic intermediate, its bioisosteric replacement with other functionalities can lead to significant gains in potency.

| Parent Scaffold | Modification | Resulting Moiety | Impact on Activity | Reference |

| Quinazolinone-3-acetate | Hydrolysis | Carboxylic Acid | Essential for aldose reductase inhibition | nih.govresearchgate.net |

| Quinazolinone-3-ethyl acetate | Hydrazinolysis | Acid Hydrazide | Allows for further derivatization, leading to active anti-inflammatory compounds | sapub.org |

| 2-thioxo-3-phenyl-quinazolin-4(3H)one | Reaction with ethyl chloroacetate | S-linked ethyl acetate | Intermediate for further synthesis of biologically active derivatives | sapub.orgnih.gov |

Positions 2 and 3 of the quinazolinone ring are critical for defining the molecule's biological activity. researchgate.netijmpr.in A wide array of substituents, from simple alkyl and aryl groups to complex heterocyclic systems, have been introduced at these positions, leading to compounds with diverse pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmdpi.comrsc.org

For antibacterial activity, the nature of the substituent at position 2 is crucial. Studies have shown that introducing moieties like substituted phenyl rings or long alkyl chains can significantly impact potency against various bacterial strains. nih.gov Similarly, the substituent at the 3-position is vital; often, an aromatic ring at this position is considered essential for activities like CNS depression and anticonvulsant effects. juniperpublishers.com Hybrid molecules, where another pharmacologically active heterocycle is attached at position 3, have also been developed to enhance or broaden the spectrum of activity. nih.gov In some series, bulky substituents at the 3-phenyl ring are not well-tolerated in the active site of certain enzymes, indicating a defined space for this part of the molecule. nih.gov

| Position | Substituent Type | Observed Biological Activity | Reference |

| 2 | Phenyl, Styryl, Naphthyl | Cytotoxic, Anticancer | rsc.org |

| 2 | Alkyl (e.g., Propyl), Heterocyclic | Anticancer, Antifungal | mdpi.commdpi.com |

| 3 | Phenyl, Substituted Phenyl | CNS Depressant, Anticonvulsant, Anti-inflammatory | juniperpublishers.comresearchgate.net |

| 3 | Pyridine | Antibacterial (activity depends on C-2 substituent) | nih.gov |

| 2, 3 | Disubstituted with various groups | Antibacterial, Antifungal, Antiviral, Anti-inflammatory | nih.govresearchgate.net |

Modification of the benzene (B151609) ring of the quinazolinone nucleus, particularly through halogenation, is a well-established strategy for enhancing biological activity. nih.gov Halogen atoms at positions 6 and 8 have been shown to improve the antimicrobial and anticancer profiles of quinazolinone derivatives. ijmpr.in

The introduction of halogens can influence the electronic properties, lipophilicity, and metabolic stability of the compound, thereby affecting its pharmacokinetic and pharmacodynamic properties. For example, in the synthesis of quinazolinone scaffolds, the reactivity of the precursor can be dependent on the halogen present; 2-iodo- and 2-bromo-benzoic acids often give better yields in cyclization reactions compared to their chloro- or fluoro-analogs. acs.org

In specific studies on 3-aryl-4(3H)-quinazolinones, substitution on the quinazolinone's benzene ring was found to significantly affect both the yield and atroposelectivity of subsequent halogenation reactions, indicating a strong steric and electronic influence. chemrxiv.orgnih.gov Furthermore, substitutions such as bromo or hydroxyl groups at the C6 and C7 positions have been shown to reduce antibacterial activity in some series. nih.gov

| Position on Benzene Ring | Substituent | Effect | Reference |

| 6, 8 | Halogen (I, Br, Cl) | Can improve antimicrobial and cytotoxic activities | ijmpr.inresearchgate.net |

| 6 | Bromo, Hydroxyl | Reduced antibacterial activity in a specific series | nih.gov |

| 7 | Various | Loss of antibacterial activity in a specific series | nih.gov |

| General | Halogenation | Can enhance bioactivity and binding affinity through halogen bonds | nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many therapeutic agents, and quinazolinone derivatives are no exception. The introduction of chiral centers or the existence of axial chirality (atropisomerism) can lead to significant differences in pharmacological activity between stereoisomers.

A notable example is the atroposelective halogenation of 3-aryl-4(3H)-quinazolinones. Directed evolution of enzymes has enabled highly site-selective and atroposelective halogenation, producing single atropisomers with high enantiomeric purity. nih.gov These studies demonstrate that the spatial arrangement of the aryl group at position 3 relative to the quinazolinone core is critical. The distinct three-dimensional structures of the atropisomers can lead to differential binding at the target site, with one isomer often being significantly more active than the other. chemrxiv.org

Preclinical Investigations and Pharmacological Profiles

In Vitro Pharmacological Profiling (Cell-Based Assays, Enzyme Assays)

The in vitro evaluation of quinazolinone derivatives has revealed a wide array of biological targets and cellular effects. These studies are crucial for elucidating the mechanisms of action and identifying promising candidates for further development.

A variety of novel acetic acid derivatives incorporating the quinazolin-4(3H)-one ring have been synthesized and assessed for their inhibitory effects on the aldose reductase enzyme. researchgate.net In one such study, a series of compounds demonstrated nanomolar activity against this enzyme, with compound 19, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, showing the most potent inhibition with a KI value of 61.20 ± 10.18 nM. researchgate.net

Furthermore, the anticancer potential of quinazolinone derivatives has been extensively explored through cell-based assays. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity against a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervix), HepG2 (liver), and HCT-8 (colon). researchgate.net Several of these compounds exhibited broad-spectrum antitumor activity, with some showing greater potency than the standard drug, Doxorubicin. researchgate.net In another study, quinazolinone-thiazole hybrids were evaluated for their cytotoxic effects on PC3, MCF-7, and HT-29 cell lines using the MTT assay, with several compounds demonstrating significant inhibitory activity on cell growth in a dose-dependent manner. nih.gov

The antioxidant properties of quinazolinone derivatives have also been a subject of investigation. A study focused on new phenolic derivatives of quinazolin-4(3H)-one evaluated their antioxidant potential through various in vitro assays. nih.gov These assays measured the compounds' ability to scavenge radicals and reduce metal ions, providing insights into their potential as antioxidant agents. nih.gov

The following table summarizes the in vitro activities of some representative quinazolinone derivatives.

| Compound Class | Assay Type | Target/Cell Line | Key Findings | Reference |

| Acetic acid derivatives of quinazolin-4(3H)-one | Enzyme Assay | Aldose Reductase | Compound 19 showed potent inhibition with a KI of 61.20 ± 10.18 nM. | researchgate.net |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-ones | Cytotoxicity Assay | MCF-7, HeLa, HepG2, HCT-8 | Several compounds exhibited broad-spectrum antitumor activity, some more potent than Doxorubicin. | researchgate.net |

| Quinazolinone-thiazole hybrids | MTT Assay | PC3, MCF-7, HT-29 | Compounds showed significant dose-dependent inhibition of cancer cell growth. | nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one | Antioxidant Assays | Free radicals, metal ions | Compounds demonstrated radical scavenging and metal-reducing capabilities. | nih.gov |

In Vivo Efficacy Studies in Animal Models

The promising in vitro results of many quinazolinone derivatives have led to their evaluation in various animal models to assess their in vivo efficacy. These studies are critical for understanding the pharmacological effects of these compounds in a whole-organism context.

The anti-inflammatory potential of quinazolinone derivatives has been demonstrated in preclinical animal models. A common model used is the carrageenan-induced paw edema test in rats, which assesses a compound's ability to reduce acute inflammation. Several studies have reported the significant anti-inflammatory activity of novel quinazolinone derivatives in this model.

The anticonvulsant properties of quinazolinone derivatives have been a significant area of research since the discovery of methaqualone. mdpi.com The in vivo anticonvulsant activity of new derivatives is often evaluated using models such as the maximal electroshock (MES)-induced seizure test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test in mice. mdpi.com These models help to identify compounds with potential efficacy against different types of seizures.

A study on two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives investigated their anticonvulsant activity in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The evaluation, which considered the percentage of protection against seizures, the latency to the first seizure, and the reduction in the number of seizures, identified several compounds with promising anticonvulsant potential. mdpi.com

The following table presents findings from in vivo anticonvulsant studies of some quinazolinone derivatives.

| Compound Series | Animal Model | Key Findings | Reference |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures in mice | Several compounds showed significant protection against seizures and delayed seizure onset. | mdpi.com |

The in vivo antitumor activity of quinazolinone derivatives has been investigated in various cancer models. These studies often involve the administration of the compounds to animals bearing tumor xenografts to assess their ability to inhibit tumor growth.

One study reported on the in vivo antitumor activity of novel 3,4-disubstituted quinazoline (B50416) derivatives in Swiss albino mice with Ehrlich ascites carcinoma (EAC). researchgate.net The evaluation included monitoring body weight, mean survival time, and the percentage increase in lifespan, with several compounds demonstrating significant antitumor effects. researchgate.net

Biochemical and Molecular Interactome Analysis

Understanding the biochemical and molecular interactions of quinazolinone derivatives is crucial for elucidating their mechanisms of action and for the rational design of new, more potent and selective compounds. The quinazolinone scaffold has been shown to interact with a variety of biological targets.

For instance, the anticonvulsant activity of some quinazolinone derivatives has been attributed to their interaction with the GABA-A receptor. mdpi.com Structure-activity relationship (SAR) studies have indicated that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, with the nitrogen at position 1 acting as an electron donor and the carbonyl group serving as a hydrogen bond acceptor, all of which are important for binding to the GABA-A receptor. mdpi.com

In the context of anticancer activity, quinazolinone derivatives have been identified as inhibitors of various kinases, which are key enzymes in cell signaling pathways that are often dysregulated in cancer. nih.govdovepress.com For example, some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). dovepress.comnih.gov Additionally, certain quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain have been found to promote tubulin polymerization, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. nih.gov

The diverse range of biological activities reported for the quinazolinone class of compounds underscores the importance of this scaffold in medicinal chemistry. While direct pharmacological data for ethyl (4-oxo-3(4H)-quinazolinyl)acetate is limited, its role as a key intermediate enables the synthesis of a multitude of derivatives with significant therapeutic potential.

Future Directions in Quinazoline Based Research

Design and Synthesis of Advanced Analogues with Enhanced Selectivity

The foundational structure of ethyl (4-oxo-3(4H)-quinazolinyl)acetate serves as a versatile starting point for the synthesis of advanced analogues. The primary goal in designing these new molecules is to enhance their selectivity towards specific biological targets, thereby increasing efficacy and reducing off-target effects.

Research has demonstrated that substitutions at various positions of the quinazolinone ring are critical for determining pharmacological activity. nih.gov For instance, structure-activity relationship (SAR) studies have shown that modifications at the N3 and C2 positions can be synthetically accessed to create derivatives targeting dual inhibition of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). researchgate.net The synthesis process often involves reacting anthranilic acid with appropriate reagents like aryl isothiocyanates to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. nih.gov This intermediate can then be further modified; for example, alkylation with ethyl bromoacetate (B1195939) yields an ester derivative which can be converted into a hydrazide and subsequently reacted with various aldehydes to produce a diverse library of compounds. nih.gov

A key strategy for enhancing selectivity is the molecular hybridization approach, where the quinazolinone scaffold is covalently linked to other pharmacologically active heterocycles. nih.gov This can lead to compounds with improved potency and the ability to overcome drug resistance. nih.govnih.gov For example, linking the quinazolinone core to a 1,2,4-triazole (B32235) thioether moiety has yielded compounds with potent activity against specific phytopathogenic bacteria. mdpi.com Similarly, creating hybrids of 4-anilinoquinazoline (B1210976) and hydroxamic acid has resulted in dual inhibitors of VEGFR-2 and histone deacetylase (HDAC). rsc.org The selectivity of these analogues is often fine-tuned by the nature of the substituents; for instance, in a series of Dihydrofolate Reductase (DHFR) inhibitors, electron-donating groups on a phenyl ring at the C2 position were found to decrease inhibitory potential, highlighting the sensitivity of the target to electronic effects. rsc.org

Table 1: Examples of Synthetic Modifications to the Quinazolinone Scaffold for Enhanced Selectivity

| Starting Scaffold/Intermediate | Modification Strategy | Resulting Analogue Type | Target/Selectivity Enhancement | Reference |

|---|---|---|---|---|

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Alkylation with ethyl bromoacetate, followed by conversion to hydrazide and condensation with aldehydes. | Schiff base derivatives at C2 position. | Enhanced selectivity for EGFR over other kinases. | nih.gov |

| 4-Anilinoquinazoline | Hybridization with hydroxamic acid. | Quinazoline-hydroxamic acid hybrids. | Dual selective inhibition of VEGFR-2 and HDAC. | rsc.org |

| 2-Methylquinazolin-4(3H)-one | Hybridization with an indolin-2,3-dione moiety. | Quinazolinone-isatin hybrids. | Increased antiproliferative activity; N-substitution on the indolin-2-one portion was found to be essential for activity. | rsc.org |

| Quinazolin-4(3H)-one | Hybridization with a pyrazole (B372694) ring system. | Pyrazolo-[1,5-c]quinazolinones. | Potential selective inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK9/2. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While quinazoline (B50416) derivatives are famously known for their role as EGFR inhibitors in cancer therapy, current research is actively exploring a much wider range of biological targets, opening up new therapeutic possibilities. nih.govnih.gov The structural versatility of the 4(3H)-quinazolinone scaffold allows it to be adapted to fit the active sites of diverse enzymes and receptors.

One promising area is the development of inhibitors for enzymes involved in epigenetic regulation and DNA repair. For example, quinazolinone-based compounds have been designed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair that is a key target in cancers with BRCA1/2 mutations. rsc.orgresearchgate.net In one study, the 4-quinazolinone scaffold was used as a bioisostere for the phthalazinone core of the known PARP-1 inhibitor Olaparib, leading to new derivatives with nanomolar inhibitory activity. rsc.org Histone deacetylases (HDACs) are another important class of epigenetic targets, and several quinazoline-based derivatives have been developed as potent HDAC inhibitors. nih.gov

The field of neurodegenerative diseases, particularly Alzheimer's disease, represents another new frontier. The complexity of Alzheimer's pathology necessitates targeting multiple factors. mdpi.com Quinazolinone-based hybrids have been investigated for their ability to inhibit targets like β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases (AChE and BuChE). nih.govresearchgate.net

Other novel targets for quinazolinone derivatives include:

Cyclin-Dependent Kinases (CDKs): Inhibiting CDKs is a therapeutic strategy for many cancers. cu.edu.eg Specific quinazolinone derivatives have been developed as potent inhibitors of CDK2, leading to cell cycle arrest and showing efficacy against melanoma. cu.edu.eg

Tyrosinase: This enzyme is involved in pigmentation, and its inhibitors have applications in cosmetics and medicine. Quinazolinone derivatives, particularly those hybridized with natural molecules like citral, have been identified as a new class of tyrosinase inhibitors. mdpi.com

Dipeptidyl peptidase-4 (DPP-4): This enzyme is a target for cancer treatment due to its role in processes essential for cancer invasion and metastasis. nih.gov

Table 2: Emerging Biological Targets for Quinazoline-Based Compounds

| Biological Target | Therapeutic Area | Rationale for Targeting | Reference |

|---|---|---|---|

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Oncology | Key enzyme in DNA repair; inhibition is effective in cancers with specific DNA repair defects (e.g., BRCA mutations). | rsc.orgresearchgate.net |

| Histone Deacetylases (HDACs) | Oncology | Epigenetic regulators involved in gene expression; inhibitors can induce cell cycle arrest and apoptosis in cancer cells. | nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Oncology (e.g., Melanoma) | Key regulator of cell cycle progression; inhibition leads to cell cycle arrest. | cu.edu.eg |

| BACE1 / Cholinesterases | Neurodegenerative Disease (Alzheimer's) | BACE1 is involved in amyloid plaque formation; cholinesterases regulate neurotransmitter levels. | nih.govresearchgate.net |

| Tyrosinase | Dermatology / Cosmeceuticals | Key enzyme in melanin (B1238610) (pigment) synthesis. | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Infectious Disease / Oncology | Essential for nucleotide synthesis in pathogens and cancer cells. | nih.govrsc.org |

Integration of Advanced Computational Approaches in Drug Discovery

The discovery and optimization of new quinazoline derivatives are being significantly accelerated by the integration of computational studies. researchgate.net These in silico techniques, collectively known as Computer-Aided Drug Design (CADD), allow researchers to predict biological activities, understand drug-target interactions, and evaluate pharmacokinetic properties before undertaking time-consuming and expensive synthesis. researchgate.netnih.gov

Molecular docking is one of the most widely used techniques. It predicts the preferred orientation and binding affinity of a designed molecule within the active site of a target protein. nih.govslideshare.net For example, docking studies have been used to explore the binding modes of novel quinazolinone derivatives within the active sites of EGFR, PARP-1, and CDK2, helping to rationalize their observed biological activity and guide the design of more potent inhibitors. nih.govrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key structural descriptors (e.g., constitutional, electronic, topological) that correlate with activity, QSAR models can predict the potency of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. nih.gov

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-receptor complex over time. nih.gov This method can validate the stability of interactions predicted by docking and reveal conformational changes in the target protein upon ligand binding, offering a more realistic view of the binding event. nih.gov

Furthermore, in silicoADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now a standard part of the early drug discovery process. nih.gov These computational models assess the drug-likeness of new compounds, predicting properties like oral bioavailability and potential toxicity, which helps to identify and filter out candidates that are likely to fail in later stages of development. rsc.orgnih.gov

Development of Multi-Target Directed Ligands Based on Quinazoline Scaffolds

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the rise of a more sophisticated strategy: the design of Multi-Target Directed Ligands (MTDLs). nih.govplos.org MTDLs are single chemical entities engineered to interact with two or more distinct biological targets simultaneously. nih.gov The quinazoline scaffold is an ideal framework for developing such agents due to its synthetic tractability and its proven ability to serve as a pharmacophore for multiple targets. nih.gov

The development of MTDLs often relies on the principle of molecular hybridization , where two or more pharmacophores are combined into a single molecule. nih.govmui.ac.ir This approach can offer improved efficacy, a better side-effect profile, and a reduced likelihood of developing drug resistance compared to using a combination of separate drugs. nih.govnih.gov

In oncology, this strategy has led to the creation of numerous dual-target inhibitors. Examples include:

Dual EGFR/VEGFR-2 Inhibitors: By combining the structural features required for inhibiting both EGFR and VEGFR-2, researchers have developed quinazoline derivatives that can simultaneously block tumor cell proliferation and angiogenesis (the formation of new blood vessels that feed the tumor). rsc.orgnih.gov

Dual EGFR/BRAFV600E Inhibitors: Hybrid compounds incorporating quinazolin-4-one and 3-cyanopyridin-2-one structures have been developed to concurrently inhibit EGFR and the mutated BRAFV600E kinase, a common driver in melanoma and other cancers. nih.gov

Dual PI3K/HDAC Inhibitors: By integrating an HDAC-targeting group (like a hydroxamic acid) with a PI3K-inhibiting quinazoline scaffold (like that of Idelalisib), potent dual inhibitors have been created. nih.gov

Dual PARP1/BRD4 Inhibitors: A highly promising strategy involves co-targeting PARP1 and Bromodomain-containing protein 4 (BRD4), which has been shown to be a promising therapeutic strategy for breast cancer. researchgate.net

In the context of Alzheimer's disease, quinazoline-based MTDLs have been designed to simultaneously inhibit cholinesterases (to improve symptoms) and amyloid-beta (Aβ) aggregation (to address the underlying pathology). mdpi.comresearchgate.net

Table 3: Representative Quinazoline-Based Multi-Target Directed Ligands (MTDLs)

| MTDL Class | Biological Targets | Target Disease | Design Strategy | Reference |

|---|---|---|---|---|

| Quinazoline-Hydroxamic Acid Hybrids | VEGFR-2 and HDAC | Cancer | Hybridization of 4-anilinoquinazoline and a hydroxamic acid moiety. | rsc.org |

| Quinazolin-4-one/3-cyanopyridin-2-one Hybrids | EGFR and BRAFV600E | Cancer (e.g., Melanoma) | Fusion of two distinct kinase-inhibiting pharmacophores. | nih.gov |

| Idelalisib-based Hybrids | PI3K and HDAC | Cancer | Integration of a hydroxamic acid group onto a known PI3K inhibitor scaffold. | nih.gov |

| Disubstituted Quinazolines | Cholinesterases (AChE/BuChE) and Aβ Aggregation | Alzheimer's Disease | Optimization of substitutions at the N2 and N4 positions of the quinazoline ring. | mdpi.comresearchgate.net |

| Quinazolin-4(3H)-one Derivatives | PARP1 and BRD4 | Breast Cancer | Design of a single molecule to fit the binding sites of both targets. | researchgate.net |

Q & A

Basic Research Question

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1680–1730 cm⁻¹) and aromatic C-H bonds (3050–3100 cm⁻¹) .

- NMR : H NMR resolves substituent positions (e.g., ethyl ester protons at δ 1.2–1.4 ppm; quinazolinone aromatic protons at δ 7.5–8.3 ppm) .

- X-ray Crystallography : Confirms regiochemistry, as seen in ethyl 2-[(3-(4-chlorophenyl)-4-oxoquinazolinyl)thio]acetate (C–C bond length: 1.48 Å) .

How should researchers address contradictory biological activity data in pharmacological studies of quinazolinone derivatives?

Advanced Research Question

Contradictions often arise from:

- Substituent Variability : Daidone et al. found that 2-methyl substitution on the pyrazole ring increased anti-inflammatory activity, while bulkier groups reduced potency .

- Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1) or in vivo models (e.g., carrageenan-induced edema vs. CFA models) yield divergent results.

- Purity : HPLC (>95% purity) and mass spectrometry are essential to rule out impurities affecting activity .

What intermediates are critical in the synthesis of this compound, and how can their formation be monitored?

Advanced Research Question

Key intermediates include:

- Ethyl γ-chloroacetoacetate : Synthesized from ethyl acetoacetate and chlorine gas, detectable via C NMR (C=O at δ 170 ppm) .

- Thioether-linked intermediates : Ethyl 2-[(4-oxoquinazolinyl)sulfanyl]acetate forms during coupling reactions, identifiable by S–H stretches (2550–2600 cm⁻¹) in IR .

- Cyclization Precursors : Use LC-MS to track intermediates like 2-aminobenzamide-acetate adducts (m/z 280–320) .

How do structural modifications at the 2- and 3-positions of the quinazolinone core influence bioactivity?

Advanced Research Question

- 2-Position : Introducing pyrazole (e.g., ethyl 1-methyl-5-[2-substituted-quinazolinyl]acetate) enhances COX-2 inhibition (IC₅₀: 0.8 µM vs. 12 µM for unsubstituted analogs) .

- 3-Position : Aryl groups (e.g., 4-chlorophenyl) improve antifungal activity (MIC: 8 µg/mL vs. 32 µg/mL for methyl derivatives) .

Methodology: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like CYP450 .

What strategies mitigate byproduct formation during the coupling of 2-aminobenzamides with substituted acetates?

Advanced Research Question

- Temperature Control : Electrochemical methods reduce dimerization by avoiding thermal activation .

- Catalyst Screening : Pd/C (5% wt.) minimizes undesired cross-coupling in traditional routes .

- Solvent Optimization : Polar aprotic solvents (DMF) stabilize intermediates, reducing hydrolysis byproducts .

How can researchers validate the regiochemistry of novel quinazolinone derivatives?

Advanced Research Question

- NOE Spectroscopy : Determines spatial proximity of substituents (e.g., 3-phenyl vs. 4-phenyl isomers).

- Single-Crystal XRD : Resolves ambiguous regiochemistry, as demonstrated for ethyl 2-(4-chloro-2-oxobenzothiazolyl)acetate (C–Cl bond length: 1.74 Å) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and validate experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.